Enzaplatovir

説明

特性

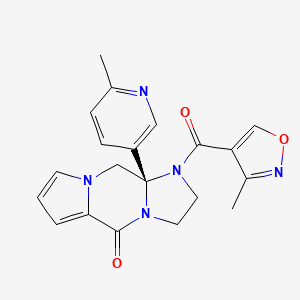

IUPAC Name |

(3R)-4-(3-methyl-1,2-oxazole-4-carbonyl)-3-(6-methylpyridin-3-yl)-1,4,7-triazatricyclo[7.3.0.03,7]dodeca-9,11-dien-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O3/c1-13-5-6-15(10-21-13)20-12-23-7-3-4-17(23)19(27)25(20)9-8-24(20)18(26)16-11-28-22-14(16)2/h3-7,10-11H,8-9,12H2,1-2H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDXTBCRESIJFH-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C23CN4C=CC=C4C(=O)N2CCN3C(=O)C5=CON=C5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C=C1)[C@]23CN4C=CC=C4C(=O)N2CCN3C(=O)C5=CON=C5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1323077-89-9 | |

| Record name | Enzaplatovir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1323077899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENZAPLATOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ40XB915E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Enzaplatovir, a Novel Antiviral Agent Against Respiratory Syncytial Virus

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the molecular mechanism of action of enzaplatovir (also known as BTA-C585 and JNJ-53718678), an investigational antiviral compound for the treatment of Respiratory Syncytial Virus (RSV) infection. This document will delve into the viral target of this compound, the structural basis of its inhibitory activity, and the experimental methodologies used to characterize its function.

Executive Summary: The Unmet Need and a Novel Therapeutic Approach

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, and immunocompromised individuals.[1] Despite its significant global health burden, therapeutic options remain limited, with treatment being largely supportive.[2][3] The development of direct-acting antiviral agents is a critical priority. This compound has emerged as a promising small molecule inhibitor of RSV replication. Contrary to some initial classifications, extensive clinical and preclinical evidence has definitively characterized this compound as a specific inhibitor of the RSV fusion (F) protein.[4][5][6][7][8][9][10] This guide will elucidate the precise mechanism by which this compound neutralizes RSV infectivity by targeting the critical process of viral entry into host cells.

The Molecular Target: The RSV Fusion (F) Glycoprotein

The primary target of this compound is the RSV F glycoprotein, a type I fusion protein embedded in the viral envelope. The F protein is essential for viral infectivity, mediating the fusion of the viral and host cell membranes, a critical step for the delivery of the viral genome into the cytoplasm.[11]

The RSV F protein is synthesized as a precursor, F0, which is subsequently cleaved by a host furin-like protease into two disulfide-linked subunits, F1 and F2. This cleavage is essential for the protein's fusogenic activity. The mature F protein exists in a metastable prefusion conformation on the viral surface. Upon triggering by an appropriate stimulus, the F protein undergoes a dramatic and irreversible conformational change to a highly stable postfusion state. This transition provides the energy required to merge the viral and host cell membranes.

Due to its indispensable role in the viral life cycle and its high degree of conservation across RSV A and B subtypes, the F protein is a prime target for antiviral intervention.

The Core Mechanism of Action: Inhibition of Viral Fusion

This compound is a potent, orally bioavailable small molecule that specifically targets the RSV F protein.[7][12] Its mechanism of action is centered on the inhibition of the conformational changes in the F protein that are necessary for membrane fusion. By binding to a specific site on the prefusion form of the F protein, this compound stabilizes this conformation and prevents its transition to the postfusion state. This "locking" of the F protein in its prefusion form effectively neutralizes the virus's ability to enter host cells, thereby halting the infection at a very early stage.[8][10]

The binding of this compound to the F protein is a high-affinity interaction. This interaction allosterically prevents the extension of the fusion peptide and the formation of the six-helix bundle, which are critical structural rearrangements in the transition to the postfusion state.

Experimental Characterization of this compound's Mechanism

The elucidation of this compound's mechanism of action has been achieved through a combination of virological, biochemical, and structural biology studies.

In Vitro Antiviral Activity Assays

The antiviral potency of this compound has been demonstrated in various cell-based assays. A common method to determine the 50% effective concentration (EC50) is the cytopathic effect (CPE) reduction assay.

Protocol: Cytopathic Effect (CPE) Reduction Assay

-

Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., HEp-2) at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

-

Infection: Aspirate the cell culture medium from the 96-well plate and infect the cells with an RSV strain (e.g., RSV-A Long) at a predetermined multiplicity of infection (MOI).

-

Treatment: Immediately after infection, add the serial dilutions of this compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days, or until significant CPE is observed in the virus-only control wells.

-

CPE Assessment: Visually score the CPE in each well. Alternatively, cell viability can be quantified using a colorimetric assay such as the MTT or MTS assay.

-

Data Analysis: Calculate the EC50 value by plotting the percentage of CPE reduction or cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Fusion Inhibition Assays

To specifically demonstrate the inhibition of F protein-mediated fusion, cell-to-cell fusion assays can be employed.

Protocol: Cell-to-Cell Fusion Assay

-

Cell Co-culture: Co-culture two populations of cells:

-

"Effector" cells: Transfected to express the RSV F protein and a reporter gene (e.g., luciferase under the control of a T7 promoter).

-

"Target" cells: Transfected to express the T7 RNA polymerase.

-

-

Treatment: Add serial dilutions of this compound to the co-culture.

-

Fusion Event: If cell-to-cell fusion occurs, the T7 polymerase from the target cells will enter the effector cells and drive the expression of the luciferase reporter gene.

-

Quantification: After a suitable incubation period, lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: A reduction in luciferase signal in the presence of this compound indicates inhibition of F protein-mediated fusion.

Resistance Studies

To confirm the target of this compound, resistance selection studies are performed.

Protocol: In Vitro Resistance Selection

-

Serial Passage: Culture RSV in the presence of sub-optimal concentrations of this compound.

-

Dose Escalation: Gradually increase the concentration of this compound in subsequent passages as the virus adapts.

-

Plaque Purification: Isolate individual viral clones from the resistant population.

-

Genotypic Analysis: Sequence the F gene of the resistant clones to identify mutations that are not present in the wild-type virus.

-

Phenotypic Analysis: Confirm that the identified mutations confer resistance to this compound by introducing them into a wild-type infectious clone and testing the resulting virus in antiviral assays.

Clinical Development and Therapeutic Potential

This compound has been evaluated in multiple clinical trials, including studies in healthy adult volunteers challenged with RSV and in pediatric and adult patient populations with naturally acquired RSV infections.[4][5][6][8][9][13][14][15] These studies have consistently demonstrated the compound's antiviral activity, as evidenced by reductions in viral load and, in some cases, improvements in clinical symptoms.[7][8] While the clinical development of this compound has faced some challenges, the data generated from these trials have provided invaluable insights into the therapeutic potential of targeting the RSV F protein.

Data Summary

| Parameter | Value | Assay | Reference |

| EC50 vs. RSV-A | Sub-nanomolar to low nanomolar | CPE Reduction | [8] |

| EC50 vs. RSV-B | Sub-nanomolar to low nanomolar | CPE Reduction | [8] |

| Mechanism of Action | RSV Fusion Inhibition | Multiple | [4][5][6][7][8][9][10] |

| Target | RSV F Glycoprotein | Resistance Studies | [8] |

Visualizing the Mechanism and Workflows

Diagram: RSV Lifecycle and the Point of Inhibition by this compound```dot

Caption: Workflow for characterizing a novel RSV antiviral agent.

Conclusion

This compound represents a significant advancement in the development of small molecule therapeutics for RSV. Its mechanism as a fusion inhibitor, targeting the highly conserved and essential F glycoprotein, provides a potent and specific means of neutralizing the virus. The comprehensive characterization of its mechanism of action, from in vitro studies to clinical trials, underscores the viability of the RSV F protein as a therapeutic target and provides a solid foundation for the future development of next-generation RSV inhibitors.

References

-

A Study to Evaluate Safety and Antiviral Activity of Doses of JNJ-53718678 in Children (>=28 Days to <=3 Years) With Respiratory Syncytial Virus Infection. (n.d.). ClinicalTrials.gov. Retrieved from [Link]

-

Effects of JNJ-53718678 in Adult and Adolescent Participants Who Had a Hematopoietic Stem Cell Transplantation and Who Are Infected With Respiratory Syncytial Virus (RSV). (n.d.). ClinicalTrials.gov. Retrieved from [Link]

-

A Study of Rilematovir (JNJ-53718678) in Adult Outpatients With Respiratory Syncytial Virus (RSV) Infection. (n.d.). ClinicalTrials.gov. Retrieved from [Link]

-

Janssen's JNJ-53718678 safe in phase I trial for RSV. (2016, November 2). BioWorld. Retrieved from [Link]

-

Martinón-Torres, F., et al. (2020). Pharmacokinetics, Safety, and Antiviral Effects of Multiple Doses of the Respiratory Syncytial Virus (RSV) Fusion Protein Inhibitor, JNJ-53718678, in Infants Hospitalized With RSV Infection: A Randomized Phase 1b Study. Clinical Infectious Diseases, 71(10), e594–e603. Retrieved from [Link]

-

Lin, G. L., et al. (2023). Molecular and Cellular Mechanisms of Respiratory Syncytial Viral Infection: Its Implications for Prophylactic and Therapeutic Pharmaceuticals. Advanced Science, 10(27), e2302174. Retrieved from [Link]

-

A Phase 2a study of multiple doses of BTA-C585 against RSV infection. (n.d.). Health Research Authority. Retrieved from [Link]

-

Safety, Efficacy and Pharmacokinetics of BTA-C585 in a RSV Viral Challenge Study. (2018, May 30). EU Clinical Trials Register. Retrieved from [Link]

-

Safety, Efficacy and Pharmacokinetics of BTA-C585 in a RSV Viral Challenge Study. (n.d.). ClinicalTrials.gov. Retrieved from [Link]

-

BTA-585 enters phase IIa trial for the treatment of RSV infections. (2016, April 12). BioWorld. Retrieved from [Link]

-

This compound. (n.d.). PatSnap Synapse. Retrieved from [Link]

-

Li, H., et al. (2023). Current antiviral therapies and promising drug candidates against respiratory syncytial virus infection. Frontiers in Immunology, 14, 1228227. Retrieved from [Link]

-

Fuentes, S., et al. (2022). Structural basis for respiratory syncytial virus and human metapneumovirus neutralization. Frontiers in Immunology, 13, 1043224. Retrieved from [Link]

-

Battles, M. B., & McLellan, J. S. (2019). Structure-Guided Design of Small-Molecule Therapeutics against RSV Disease. Current opinion in virology, 34, 86–94. Retrieved from [Link]

-

De la Fuente, C., et al. (2023). Structural and mechanistic insights into the inhibition of respiratory syncytial virus polymerase by a non-nucleoside inhibitor. Nature Communications, 14(1), 6610. Retrieved from [Link]

-

Martinón-Torres, F., et al. (2020). Pharmacokinetics, Safety, and Antiviral Effects of Multiple Doses of the Respiratory Syncytial Virus (RSV) Fusion Protein Inhibitor, JNJ-53718678, in Infants Hospitalized With RSV Infection: A Randomized Phase 1b Study. Clinical Infectious Diseases, 71(10), e594–e603. Retrieved from [Link]

-

Sevendal, A. T. K., et al. (2024). Systematic Review of the Efficacy and Safety of RSV-Specific Monoclonal Antibodies and Antivirals in Development. Reviews in Medical Virology, e2576. Retrieved from [Link]

-

Dhama, K., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Pure and Applied Microbiology, 15(1), 1-15. Retrieved from [Link]

-

Beigel, J. H., et al. (2019). Advances in respiratory virus therapeutics – A meeting report from the 6th isirv Antiviral Group conference. Antiviral Research, 167, 45–65. Retrieved from [Link]

-

Martinón-Torres, F., et al. (2020). Pharmacokinetics, Safety and Antiviral Effects of Multiple Doses of the Respiratory Syncytial Virus Fusion Protein Inhibitor, JNJ-53718678, in Infants Hospitalized with RSV Infection: A Randomized Phase 1b Study. ResearchGate. Retrieved from [Link]

-

Mazur, M., et al. (2024). Prophylactic monoclonal antibodies against respiratory syncytial virus in early life: An in-depth review of mechanisms of action, failure factors, and future perspectives. Pediatric Allergy and Immunology, 35(5), e70257. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Molecular and Cellular Mechanisms of Respiratory Syncytial Viral Infection: Its Implications for Prophylactic and Therapeutic Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, Safety, and Antiviral Effects of Multiple Doses of the Respiratory Syncytial Virus (RSV) Fusion Protein Inhibitor, JNJ-53718678, in Infants Hospitalized With RSV Infection: A Randomized Phase 1b Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. | BioWorld [bioworld.com]

- 8. Pharmacokinetics, Safety, and Antiviral Effects of Multiple Doses of the Respiratory Syncytial Virus (RSV) Fusion Protein Inhibitor, JNJ-53718678, in Infants Hospitalized With RSV Infection: A Randomized Phase 1b Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. | BioWorld [bioworld.com]

- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. Prophylactic monoclonal antibodies against respiratory syncytial virus in early life: An in-depth review of mechanisms of action, failure factors, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. hra.nhs.uk [hra.nhs.uk]

- 14. Safety, Efficacy and Pharmacokinetics of BTA-C585 in a RSV Viral Challenge Study [ctv.veeva.com]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

Enzaplatovir: A Deep Dive into its Discovery and Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Enzaplatovir (formerly BTA-C585) is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein. This document provides a comprehensive technical overview of the discovery and synthetic pathway of this compound, designed for researchers, medicinal chemists, and professionals in the field of antiviral drug development. We will explore the scientific rationale that guided its discovery, the key experimental methodologies employed in its identification and optimization, and a detailed, step-by-step elucidation of its chemical synthesis.

The Discovery of this compound: A Targeted Approach to Inhibit RSV Entry

The discovery of this compound was born out of a strategic effort to identify novel antiviral agents that could effectively combat RSV, a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The scientific consensus has long identified the RSV F protein as a critical target for therapeutic intervention. This glycoprotein is essential for the fusion of the viral envelope with the host cell membrane, a pivotal step in the viral life cycle. Inhibition of this fusion process presents an attractive mechanism of action for an antiviral drug.

High-Throughput Screening and Hit Identification

The journey to discover this compound began with a high-throughput screening (HTS) campaign. Aviragen Therapeutics, the initial developer, screened a diverse chemical library to identify compounds that could inhibit RSV-induced cytopathic effect in cell culture. This screening paradigm is designed to cast a wide net and identify initial "hits" with the desired biological activity.

An exemplified compound from this effort demonstrated potent antiviral activity in human epithelial HEp-2 cancer cells infected with the RSV A2 strain, with an EC50 value of less than 0.1 mcM.[1] This initial success validated the screening approach and provided a foundational chemical scaffold for further development.

Lead Optimization and Structure-Activity Relationship (SAR) Studies

The initial hit compound, while potent, likely did not possess the ideal pharmacokinetic and safety profile required for a clinical candidate. The subsequent phase of the research focused on a rigorous lead optimization campaign. This iterative process involves the systematic modification of the chemical structure of the lead compound and the evaluation of the resulting analogs for improved potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability, oral bioavailability).

While specific details of the SAR studies for the this compound series are not extensively published in peer-reviewed journals, the final structure of this compound, (R)-1-(3-methylisoxazole-4-carbonyl)-10a-(6-methylpyridin-3-yl)-2,3,10,10a-tetrahydro-1H,5H-imidazo[1,2-a]pyrrolo[1,2-d]pyrazin-5-one, reveals key structural motifs that were likely optimized during this process:

-

The Imidazo[1,2-a]pyrrolo[1,2-d]pyrazin-5-one Core: This complex heterocyclic system forms the central scaffold of the molecule and is crucial for orienting the other substituents in the correct three-dimensional space to interact with the RSV F protein.

-

The (R)-10a-(6-methylpyridin-3-yl) Group: The specific stereochemistry at the 10a position and the presence of the 6-methyl-pyridin-3-yl substituent are critical for potent antiviral activity. This suggests a specific and chiral binding pocket on the F protein.

-

The 3-methylisoxazole-4-carbonyl Moiety: This group is attached to the core via an amide linkage and likely engages in key binding interactions, such as hydrogen bonding or hydrophobic interactions, within the target protein.

The culmination of these optimization efforts was the selection of this compound (BTA585) as a clinical candidate for the treatment of RSV infections.[2]

Discovery Workflow Visualization

Caption: A diagram illustrating the discovery workflow of this compound.

The Synthetic Pathway of this compound

The chemical synthesis of this compound is a multi-step process that requires the careful construction of its complex heterocyclic core and the stereoselective introduction of its key substituents. The following is a plausible synthetic route based on the known chemistry of related heterocyclic systems and information gleaned from patent literature.

Synthesis of Key Intermediates

The synthesis of this compound can be conceptually broken down into the preparation of two key fragments, followed by their coupling and final modification.

Intermediate 1: The Imidazo[1,2-a]pyrrolo[1,2-d]pyrazin-5-one Core

The synthesis of this tricyclic core is a significant challenge. A potential approach involves a multi-step sequence starting from simpler heterocyclic precursors.

Intermediate 2: 3-methylisoxazole-4-carbonyl chloride

This acyl chloride is a crucial reagent for the final acylation step. Its synthesis typically begins with the construction of the 3-methylisoxazole-4-carboxylic acid.

Step-by-Step Synthesis of this compound

The following represents a detailed, step-by-step protocol for the synthesis of this compound.

Step 1: Synthesis of 3-methylisoxazole-4-carboxylic acid

A common method for the synthesis of this intermediate involves the reaction of ethyl acetoacetate with hydroxylamine to form the isoxazole ring, followed by hydrolysis of the ester.

Step 2: Formation of 3-methylisoxazole-4-carbonyl chloride

The carboxylic acid is then converted to the more reactive acyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride.

Step 3: Synthesis of the (R)-10a-(6-methylpyridin-3-yl)-2,3,10,10a-tetrahydro-1H,5H-imidazo[1,2-a]pyrrolo[1,2-d]pyrazin-5-one intermediate

This is the most complex part of the synthesis and likely involves a multi-step sequence to construct the tricyclic core with the correct stereochemistry. A plausible route could involve a Pictet-Spengler type reaction or a multi-component reaction to form the key carbon-nitrogen bonds.

Step 4: Final Acylation to Yield this compound

The final step involves the coupling of the tricyclic amine intermediate with 3-methylisoxazole-4-carbonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to form the final amide bond.

Synthesis Pathway Visualization

Sources

An In-depth Technical Guide to the Target Identification of Enzaplatovir in Viral Replication

A Senior Application Scientist's Field-Proven Guide for Researchers and Drug Development Professionals

Author's Note: This guide addresses the core topic of "Enzaplatovir target identification in viral replication." Initial analysis revealed a common point of confusion regarding this compound. This compound (also known as BTA-C585) is not an inhibitor of the Ebola virus; its validated target is the fusion (F) protein of the Respiratory Syncytial Virus (RSV) . This document has been structured to correct this misunderstanding and provide a scientifically rigorous, in-depth guide to the true mechanism and target identification of this compound in the context of RSV replication.

Section 1: The Strategic Imperative for Targeting Viral Entry

In the landscape of antiviral drug development, viral entry represents a critical chokepoint. Intercepting the virus before its genetic material enters the host cell prevents the hijacking of cellular machinery, thereby halting replication at the earliest possible stage. This strategy is particularly effective against enveloped viruses, such as Respiratory Syncytial Virus (RSV), which rely on sophisticated protein machinery to fuse their envelope with the host cell membrane.

This compound emerged from discovery programs as a potent, orally bioavailable small molecule specifically designed to inhibit this crucial first step of RSV infection.[1] Its development centers on a deep understanding of the molecular dynamics of the RSV Fusion (F) protein, the sole viral protein responsible for membrane fusion.

Section 2: The Target - Unpacking the RSV Fusion (F) Protein

The RSV F protein is a Class I viral fusion protein, a category that includes well-known proteins like influenza hemagglutinin and HIV Env.[2] It is the primary target for neutralizing antibodies and, consequently, a premier target for antiviral drugs like this compound. Understanding its structure and conformational mechanics is fundamental to comprehending this compound's mechanism of action.

The F protein is synthesized as an inactive precursor, F0, which trimerizes and is then cleaved by a host furin-like protease into two disulfide-linked subunits: F1 and F2. This mature trimer exists in a metastable prefusion conformation on the viral surface.[3] This state is energetically primed for a dramatic, irreversible conformational change upon receiving a trigger—a process that is not yet fully understood but is essential for infection.

This change refolds the protein into the highly stable postfusion conformation. This process forcibly merges the viral and host cell membranes, creating a fusion pore through which the viral genome can enter the host cell cytoplasm.

Section 3: The Mechanism of Action - How this compound Halts Viral Entry

This compound is a fusion inhibitor. It does not target viral replication in the traditional sense (i.e., polymerase activity) but rather the physical process of entry. Its mechanism is precise and elegant:

-

Binding: this compound binds to a specific, three-fold symmetric pocket within the central cavity of the prefusion F protein trimer.[4]

-

Stabilization: By occupying this cavity, the drug acts like a molecular wedge, stabilizing the metastable prefusion conformation.

-

Inhibition of Conformational Change: This stabilization prevents the dramatic refolding of the F protein into its postfusion state. The fusion peptide cannot be exposed and inserted into the host membrane, and the subsequent collapse into a six-helix bundle is blocked.

-

Prevention of Fusion: As the F protein is locked in its prefusion state, the viral and host membranes cannot merge. Viral entry is aborted, and the infection is neutralized.

This mechanism underscores why this compound is classified as an entry inhibitor, a class of antivirals that must be present at the time of viral encounter with the host cell to be effective.

Section 4: Target Identification & Validation Workflow

Identifying and validating the molecular target of a compound like this compound requires a multi-pronged, self-validating experimental approach. The workflow is designed to build a case from broad antiviral activity to a specific molecular interaction, ruling out other possibilities along the way.

Key Experiment 1: Cell-Based Antiviral Activity Assay

The first step is to confirm that the compound has activity against the virus in a cell culture system. A standard method is the cytopathic effect (CPE) inhibition assay or a microneutralization assay.

Protocol: RSV Microneutralization Assay

-

Cell Seeding: Seed HEp-2 or Vero cells in a 96-well plate at a density that will form a confluent monolayer (e.g., 2.5 x 10^4 cells/well) and incubate overnight.[5]

-

Compound Dilution: Prepare serial dilutions of this compound in virus growth medium.

-

Virus-Compound Incubation: Mix the diluted compound with a standardized amount of RSV (titered to produce 50-100 plaques per well). Incubate this mixture for 1 hour at 37°C to allow the drug to bind to the virus.[6]

-

Infection: Remove the culture medium from the cells and infect the monolayer with the virus/compound mixtures in duplicate.

-

Incubation: Incubate the plates for 3-5 days at 37°C until CPE is clearly visible in the virus-only control wells.

-

Quantification: Fix the cells (e.g., with 80% acetone). Stain for viral antigens using an RSV F-specific primary antibody and a labeled secondary antibody.[7] The number of infected cells or plaques is counted.

-

Data Analysis: The 50% effective concentration (EC50) is calculated—the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control.

Key Experiment 2: Cell-Cell Fusion Assay

This assay specifically tests the compound's ability to block F protein-mediated membrane fusion, distinguishing it from inhibitors of attachment or replication. A common method uses a split-luciferase reporter system.

Protocol: Split-Luciferase Cell-Cell Fusion Assay

-

Population Preparation:

-

Effector Cells: Transfect one population of cells (e.g., HEK293T) with plasmids encoding the RSV F protein and one half of a split-luciferase reporter (e.g., LgBiT).

-

Target Cells: Transfect a second population of cells with a plasmid encoding the other half of the luciferase reporter (e.g., SmBiT).

-

-

Co-culture: After allowing for protein expression, co-culture the effector and target cells in a 96-well plate. Add serial dilutions of this compound to the wells at the time of co-culture.

-

Fusion & Signal Generation: If cell-cell fusion occurs, the two halves of the luciferase enzyme will combine in the cytoplasm of the newly formed syncytia, creating a functional, luminescent enzyme.

-

Lysis & Readout: After a set incubation period (e.g., 4-6 hours), add the luciferase substrate to the wells and measure the luminescence signal using a plate reader.[2]

-

Data Analysis: A reduction in the luminescent signal in the presence of this compound directly correlates with the inhibition of cell-cell fusion. The EC50 for fusion inhibition can be calculated.

Key Experiment 3: Resistance Mutation Mapping

This is the definitive step for target identification. By forcing the virus to evolve resistance to the drug, the resulting genetic mutations will pinpoint the drug's binding site or a site critical to its mechanism of action.

Protocol: In Vitro Resistance Selection

-

Serial Passage: Culture RSV in the presence of a sub-optimal concentration of this compound (e.g., at the EC50).

-

Dose Escalation: After each passage, harvest the virus and use it to infect fresh cells with a slightly higher concentration of the drug. Repeat this process for multiple passages.

-

Isolate Resistant Virus: Eventually, a viral population will emerge that can replicate efficiently at high concentrations of this compound. Isolate this resistant virus through plaque purification.

-

Genomic Sequencing: Extract viral RNA from the resistant isolate and perform RT-PCR to amplify the gene encoding the F protein. Sequence the F gene and compare it to the wild-type virus sequence.

-

Identify Mutations: The amino acid substitutions identified in the F protein of the resistant virus are highly likely to be located within or near the drug's binding site.

Section 5: Data Interpretation - Building the Case for the F Protein

| Experiment | Observation | Conclusion |

| Microneutralization Assay | This compound shows potent, dose-dependent inhibition of RSV infection with a low nanomolar EC50. | The compound has significant antiviral activity. |

| Time-of-Addition Assay | The compound is only effective when added before or during viral inoculation, losing activity if added post-entry. | The target is involved in an early step of the viral lifecycle (entry). |

| Cell-Cell Fusion Assay | This compound directly inhibits the formation of syncytia mediated by the F protein. | The compound is a specific inhibitor of membrane fusion. |

| Resistance Mapping | Viruses resistant to this compound consistently develop mutations in the F protein gene. | The RSV F protein is the direct molecular target of this compound. |

Quantitative Data from Clinical & Preclinical Studies

| Parameter | Value / Finding | Significance | Reference |

| Phase 2a Viral Load (AUC) | 400 mg BTA585: 484.6600 mg BTA585: 534.9Placebo: 552.9 | Showed a trend toward viral load reduction, though not statistically significant in this small challenge study. | [8] |

| Phase 2a Symptom Score (AUC) | 400 mg BTA585: 162.1600 mg BTA585: 244.3Placebo: 318.1 | Indicated a reduction in clinical symptoms, particularly in the lower dose group. | [8] |

| Known Resistance Mutations | K394R, S398L, D486N | Mutations conferring high-level resistance to other F protein inhibitors cluster in a central cavity, confirming this region as the binding site for this class of drugs. | [6] |

| Resistance Fold Change | K394R mutation can cause >1,250-fold resistance to similar fusion inhibitors (e.g., BMS-433771). | Demonstrates the high specificity of the drug-target interaction and the genetic barrier to resistance. | [6] |

Note: Data from the BTA585 Phase 2a trial (NCT02718937) showed biological activity but did not meet its primary endpoint for viral load reduction, which the investigators suggested may have been impacted by the variability and small number of subjects infected in the challenge model.[8][9]

Section 6: Conclusion for the Field

The target identification of this compound serves as a model workflow for the development of viral entry inhibitors. The convergence of cell-based virology, mechanistic assays, and resistance mapping provides an undeniable case for the RSV F protein as its sole target. By binding to and stabilizing the metastable prefusion conformation, this compound effectively prevents the first and most critical step in the viral lifecycle. This in-depth understanding of its molecular target not only validates this compound as a therapeutic candidate but also provides invaluable insights for designing the next generation of antivirals against RSV and other enveloped viruses that rely on Class I fusion proteins.

References

-

Aviragen Therapeutics. (2016, July 12). Aviragen Therapeutics Resumes Enrollment in Phase 2a RSV Challenge Trial. [Press Release]. Retrieved from [Link]

-

Cianci, C., et al. (2021). Identification of RSV Fusion Protein Interaction Domains on the Virus Receptor, Nucleolin. Viruses, 13(2), 265. Available at: [Link]

-

Amsbio. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

-

Aviragen Therapeutics. (2017, February 1). Aviragen Therapeutics Announces Top-Line Results from Phase 2a RSV Challenge Study of BTA585. [Press Release]. Retrieved from [Link]

-

Evaluation of Cell-Based and Surrogate SARS-CoV-2 Neutralization Assays. (2021). Journal of Clinical Microbiology, 59(11), e01183-21. Available at: [Link]

-

Fierce Biotech. (2017, February 14). Double-whammy for Aviragen as lead drug trial ends in failure. Retrieved from [Link]

-

Zhu, Q., et al. (2018). In Vitro and In Vivo Fitness of Respiratory Syncytial Virus Monoclonal Antibody Escape Mutants. Journal of Virology, 92(12), e00374-18. Available at: [Link]

-

Tang, W., et al. (2021). Mechanism of Cross-Resistance to Fusion Inhibitors Conferred by the K394R Mutation in Respiratory Syncytial Virus Fusion Protein. Journal of Virology, 95(21), e00955-21. Available at: [Link]

-

Patsnap. (n.d.). This compound. Synapse. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). RSV F prefusion and postfusion structures and antigenic sites. [Figure]. Retrieved from [Link]

-

JoVE. (2022, July 17). RSV Micro-neutralization: Assay | Protocol Preview. [Video]. YouTube. Retrieved from [Link]

-

Microbiology Spectrum. (2024). Clinical validation of an RSV neutralization assay and analysis of cross-sectional sera associated with 2021–2023 RSV outbreaks to investigate the immunity debt hypothesis. Microbiology Spectrum, 12(10). Available at: [Link]

-

SpringerMedizin. (n.d.). A surrogate in vitro experimental model for off-label drug repurposing: inhibitory effect of montelukast on bovine respiratory syncytial virus replication. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of the RSV F protein on prefusion and postfusion conformations. [Figure]. Retrieved from [Link]

-

McLellan, J. S., et al. (2013). Structure of RSV Fusion Glycoprotein Trimer Bound to a Prefusion-Specific Neutralizing Antibody. Science, 340(6136), 1113-1117. Available at: [Link]

-

Sefik, E., et al. (2022). Molecular Modeling Predicts Novel Antibody Escape Mutations in the Respiratory Syncytial Virus Fusion Glycoprotein. mBio, 13(2), e03823-21. Available at: [Link]

-

ResearchGate. (n.d.). Development of a high throughput cell-based assay to highlight potential bioactive antiviral natural products against the respiratory syncytial virus (RSV). Retrieved from [Link]

-

GlobeNewswire. (2016, July 12). Aviragen Therapeutics Resumes Enrollment in Phase 2a RSV Challenge Trial. Retrieved from [Link]

-

JoVE. (2018). An Improved and High Throughput Respiratory Syncytial Virus (RSV) Micro-neutralization Assay. Retrieved from [Link]

-

ViroStatics. (n.d.). Determination of antiviral activity against Severe Respiratory Viruses. Retrieved January 21, 2026, from [Link]

-

Creative Biolabs. (n.d.). Micro-neutralization (MN) Assay Protocol. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Inhibitors bind to a three-fold-symmetric cavity in prefusion RSV F. [Figure]. Retrieved from [Link]

-

PubMed. (2024). In vitro selection and analysis of SARS-CoV-2 nirmatrelvir resistance mutations contributing to clinical virus resistance surveillance. Science Advances, 10(30), eadl4013. Available at: [Link]

-

Fierce Biotech. (2017, February 2). Aviragen takes a tumble as RSV drug fails midstage trial. Retrieved from [Link]

-

Clinical Leader. (2017, February 13). Aviragen Therapeutics Announces Top-Line Results From Phase 2b SPIRITUS Trial Of Vapendavir. Retrieved from [Link]

Sources

- 1. amsbio.com [amsbio.com]

- 2. Evaluation of Cell-Based and Surrogate SARS-CoV-2 Neutralization Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of RSV Fusion Glycoprotein Trimer Bound to a Prefusion-Specific Neutralizing Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Development of an improved microneutralization assay for respiratory syncytial virus by automated plaque counting using imaging analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Video: An Improved and High Throughput Respiratory Syncytial Virus RSV Micro-neutralization Assay [jove.com]

- 8. Aviragen Therapeutics Announces Top-Line Results from Phase [globenewswire.com]

- 9. fiercebiotech.com [fiercebiotech.com]

Enzaplatovir: A Mechanistic Exploration of its Antiviral Activity and Spectrum

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enzaplatovir (formerly BTA-C585) is an investigational antiviral agent that has demonstrated potent activity against the Respiratory Syncytial Virus (RSV). Contrary to some initial classifications, extensive research has now firmly established this compound as a specific RSV fusion inhibitor . Its mechanism of action is the targeted disruption of the RSV Fusion (F) protein, a critical component for viral entry into host cells. This guide provides a detailed examination of this mechanism, its implications for the drug's antiviral spectrum, and a proposed framework for systematically investigating any potential activity beyond its primary target. While the high specificity of its target suggests a narrow spectrum of activity, this paper will explore both the rationale for this specificity and the methodologies required to rigorously test its boundaries.

The Confirmed Mechanism of Action: Targeting RSV-F Protein Mediated Fusion

Initial confusion in drug databases has sometimes led to the misclassification of this compound. However, the scientific consensus, supported by mechanistic studies of analogous compounds, confirms that this compound is not a polymerase inhibitor. Instead, it belongs to a class of small molecules that specifically inhibit the function of the RSV F protein[1][2].

The RSV F protein is a type I fusion protein located on the surface of the virus. It is essential for the virus's lifecycle, mediating the fusion of the viral envelope with the host cell membrane, which allows the viral genome to enter the cell's cytoplasm. This process involves a complex series of conformational changes in the F protein, transitioning from a metastable prefusion state to a highly stable postfusion state.

This compound and other RSV fusion inhibitors, such as presatovir (GS-5806) and JNJ-53718678, act by binding to a specific pocket within the F protein trimer in its prefusion conformation[3][4][5]. This binding event stabilizes the prefusion state and prevents the necessary conformational changes required for membrane fusion, effectively blocking viral entry into the host cell[3][4].

Below is a diagram illustrating the RSV entry process and the inhibitory action of this compound.

Caption: Mechanism of this compound as an RSV fusion inhibitor.

Implications for Antiviral Spectrum: The Rationale for Specificity

The targeted nature of this compound's interaction with the RSV F protein has significant implications for its potential antiviral spectrum. Unlike broad-spectrum antivirals that target conserved enzymatic functions across different viral families (e.g., RNA-dependent RNA polymerase), fusion inhibitors often exhibit a high degree of specificity[6].

Several factors contribute to this predicted narrow spectrum:

-

High Target Specificity: The binding pocket for this compound on the RSV F protein is structurally unique. While other paramyxoviruses possess fusion proteins, the specific amino acid residues and the overall conformation of this binding site are not highly conserved across different viral genera or families.

-

Lack of a Homologous Host Target: The RSV F protein is a viral-specific protein with no close homolog in human cells. This is advantageous for a low toxicity profile but also means the drug's activity is confined to pathogens expressing this specific protein.

-

Empirical Evidence from Analogs: Studies on other RSV fusion inhibitors have generally shown a lack of activity against other common respiratory viruses, such as influenza[7]. Furthermore, the development of resistance to one RSV fusion inhibitor often confers cross-resistance to others, indicating a shared, specific binding site and mechanism of action[8].

While a computational in silico study suggested a potential interaction between this compound and the receptor-binding domain of the SARS-CoV-2 spike protein, this remains a theoretical prediction[1]. Such computational hits require rigorous experimental validation, as molecular docking can yield false positives. To date, there is no published in vitro or in vivo evidence to support a broader antiviral activity for this compound.

A Proposed Research Roadmap for Spectrum Expansion Studies

Despite the strong rationale for a narrow spectrum, a comprehensive evaluation is necessary to definitively rule out off-target antiviral effects. A systematic, multi-tiered approach is required to investigate the antiviral spectrum of this compound beyond RSV. The following details a potential research workflow.

Tier 1: In Vitro Antiviral Screening

The initial step involves screening this compound against a diverse panel of viruses in cell culture-based assays.

Experimental Protocol: Multi-Virus Cytopathic Effect (CPE) Inhibition Assay

-

Cell Plating: Seed appropriate host cell lines for each virus (e.g., Vero E6 for coronaviruses, MDCK for influenza, A549 for adenoviruses) in 96-well plates and incubate to form a confluent monolayer.

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in the appropriate cell culture medium, with concentrations ranging from 100 µM down to sub-nanomolar levels.

-

Infection and Treatment: Aspirate the growth medium from the cell monolayers. Add the diluted this compound to the wells, followed by a standardized amount of each virus (typically at a multiplicity of infection of 0.01). Include "virus only" (positive control) and "cells only" (negative control) wells.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to cause significant CPE in the virus-only control wells (typically 3-7 days).

-

Quantification of Antiviral Activity: Assess cell viability using a colorimetric assay such as the MTT or MTS assay. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of CPE inhibition against the drug concentration and fitting the data to a dose-response curve.

| Parameter | Description | Example Value |

| EC50 | 50% Effective Concentration | 0.5 nM (for RSV) |

| CC50 | 50% Cytotoxic Concentration | >10 µM |

| SI | Selectivity Index (CC50/EC50) | >20,000 |

Table 1: Key parameters for in vitro antiviral activity assessment.

The following diagram outlines the proposed screening workflow.

Sources

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Presatovir - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of Cross-Resistance to Fusion Inhibitors Conferred by the K394R Mutation in Respiratory Syncytial Virus Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Preclinical Pharmacokinetic Studies of Enzaplatovir: A Framework for Advancing RSV Therapeutics

This document provides an in-depth technical guide on the core principles and methodologies for conducting preclinical pharmacokinetic (PK) studies of Enzaplatovir (formerly BTA-C585), an orally bioavailable inhibitor of the respiratory syncytial virus (RSV) F protein.[1][2] While specific preclinical data for this compound is not extensively published, this guide synthesizes field-proven insights and standard industry practices to offer a robust framework for researchers, scientists, and drug development professionals. By understanding the causality behind experimental choices, this guide aims to equip scientists with the necessary knowledge to design and interpret preclinical PK studies for this compound and similar antiviral compounds.

Introduction: The Role of Preclinical Pharmacokinetics in Antiviral Drug Development

The journey of an antiviral candidate from discovery to clinical use is underpinned by a thorough characterization of its pharmacokinetic profile. Preclinical PK studies are fundamental to this process, providing critical data on the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in living organisms prior to human trials.[3] For an orally administered drug like this compound, these studies are paramount for establishing a safe and efficacious dosing regimen.

The primary objectives of preclinical PK studies are to:

-

Determine the bioavailability and systemic exposure of the drug.

-

Understand the metabolic fate and clearance pathways.

-

Assess tissue distribution and potential for target site engagement.

-

Provide data for allometric scaling to predict human PK parameters.[4]

This guide will delineate the key in vitro and in vivo studies that constitute a comprehensive preclinical PK package for a compound like this compound.

In Vitro ADME Studies: Foundational Insights into Drug Disposition

In vitro ADME assays are the first step in characterizing the pharmacokinetic properties of a drug candidate. They are cost-effective, high-throughput, and provide mechanistic insights that guide further in vivo studies.

Metabolic Stability Assessment

The metabolic stability of a drug is a key determinant of its half-life and oral bioavailability. These assays typically involve incubating the drug with liver microsomes or hepatocytes from various species, including humans.[4][5]

Experimental Protocol: Microsomal Stability Assay

-

Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Incubation: Incubate a low concentration of this compound (typically 1 µM) with liver microsomes (e.g., from human, rat, mouse, dog, monkey) in the presence of NADPH as a cofactor.

-

Sampling: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant for the remaining parent drug concentration using a validated LC-MS/MS method.[6][7]

-

Data Interpretation: The rate of disappearance of the parent drug is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

The rationale behind using multiple species is to identify a species whose metabolic profile is most similar to humans, which is crucial for selecting the appropriate species for toxicology studies.[8][9]

Plasma Protein Binding

The extent of a drug's binding to plasma proteins influences its distribution and availability to interact with its target. Highly protein-bound drugs have a lower free fraction, which is the pharmacologically active portion.

Experimental Protocol: Equilibrium Dialysis

-

Apparatus: Use a semi-permeable membrane to separate a plasma-containing compartment from a buffer-containing compartment.

-

Incubation: Add this compound to the plasma compartment and incubate the apparatus at 37°C until equilibrium is reached.

-

Sampling: Collect samples from both compartments.

-

Analysis: Determine the concentration of this compound in both the plasma and buffer compartments using LC-MS/MS.

-

Calculation: The percentage of bound drug is calculated from the concentration difference between the two compartments.

Transporter Studies

Cellular transporters can significantly impact a drug's absorption, distribution, and excretion. For instance, P-glycoprotein (P-gp, encoded by the MDR1 gene) is an efflux transporter that can limit the oral absorption of its substrates.[4]

Experimental Protocol: Caco-2 Permeability Assay

-

Cell Culture: Grow Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with efflux transporters, on a semi-permeable membrane.

-

Permeability Assessment: Add this compound to either the apical (A) or basolateral (B) side of the monolayer.

-

Sampling: Collect samples from the receiving chamber at various time points.

-

Analysis: Quantify the concentration of this compound in the collected samples.

-

Data Interpretation: The apparent permeability coefficient (Papp) is calculated for both directions (A to B and B to A). An efflux ratio (Papp B to A / Papp A to B) greater than 2 suggests that the compound is a substrate of an efflux transporter like P-gp.

In Vivo Pharmacokinetic Studies: Characterizing the Drug in a Biological System

In vivo studies are essential to understand how a drug behaves in a complete biological system. These studies are typically conducted in rodent and non-rodent species to assess the pharmacokinetic profile and to enable interspecies scaling.[10]

Single-Dose Pharmacokinetic Studies

These studies involve administering a single dose of this compound to animals via different routes, typically intravenous (IV) and oral (PO), to determine key PK parameters.[4]

Experimental Protocol: Rodent PK Study (e.g., Rat)

-

Animal Model: Use a relevant strain of rat (e.g., Sprague-Dawley).

-

Dosing: Administer a single dose of this compound intravenously to one group of animals and orally to another group.

-

Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to calculate PK parameters from the plasma concentration-time data.

Table 1: Key Pharmacokinetic Parameters from a Single-Dose Study

| Parameter | Description | Importance |

| Cmax | Maximum observed plasma concentration | Related to efficacy and potential toxicity |

| Tmax | Time to reach Cmax | Indicates the rate of absorption |

| AUC | Area under the plasma concentration-time curve | Represents total drug exposure |

| t½ | Elimination half-life | Determines dosing frequency |

| CL | Clearance | The volume of plasma cleared of the drug per unit time |

| Vd | Volume of distribution | Indicates the extent of drug distribution into tissues |

| F% | Oral Bioavailability | The fraction of the oral dose that reaches systemic circulation |

Mass Balance and Excretion Studies

These studies, often conducted with a radiolabeled version of the drug, aim to determine the routes and rates of excretion of the drug and its metabolites.

Experimental Protocol: Excretion Balance Study

-

Radiolabeling: Synthesize a radiolabeled (e.g., ¹⁴C) version of this compound.

-

Dosing: Administer a single dose of the radiolabeled compound to animals.

-

Sample Collection: House the animals in metabolic cages to facilitate the separate collection of urine and feces over a period of time (e.g., 7 days or until radioactivity is negligible).

-

Radioactivity Measurement: Quantify the total radioactivity in the collected urine and feces samples.

-

Data Interpretation: The results provide a quantitative measure of the major routes of excretion (renal vs. fecal).

Metabolite Identification and Profiling

Identifying the major metabolites of a drug is crucial for understanding its clearance mechanisms and for assessing the safety of these metabolites.

Experimental Protocol: Metabolite Profiling

-

Sample Collection: Collect plasma, urine, and feces from animals dosed with this compound (radiolabeled or non-radiolabeled).

-

Sample Preparation: Process the samples to concentrate and extract the drug and its metabolites.

-

Analysis: Use high-resolution mass spectrometry (HRMS) coupled with liquid chromatography to separate and identify the metabolites.

-

Structure Elucidation: Characterize the chemical structures of the major metabolites.

It is a regulatory requirement to ensure that the exposure to major human metabolites has been adequately assessed in the preclinical toxicology species.[3]

Bioanalytical Method Validation: Ensuring Data Integrity

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. The method used to quantify this compound in biological matrices (e.g., plasma, urine) must be demonstrated to be reliable and reproducible.[11]

Key Validation Parameters:

-

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: The closeness of the measured values to the true value and the reproducibility of the measurements, respectively.

-

Linearity and Range: The concentration range over which the method is accurate and precise.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified.

-

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.[7]

Typically, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is developed and validated for the quantification of small molecules like this compound in biological fluids due to its high sensitivity and selectivity.[6][12]

Conclusion: A Pathway to Clinical Development

A comprehensive preclinical pharmacokinetic evaluation, as outlined in this guide, is indispensable for the successful development of this compound as a therapeutic agent for RSV infection. The data generated from these studies provide a critical understanding of the drug's disposition, inform the design of toxicology studies, and are essential for predicting a safe and effective dose for first-in-human clinical trials. While specific data for this compound remains proprietary, the principles and methodologies described herein represent the gold standard in the pharmaceutical industry for advancing promising antiviral candidates to the clinic.

References

-

Yan, X., et al. (2022). Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, A Potential Oral Drug Candidate for COVID-19 Treatment. bioRxiv. [Link]

-

Patsnap Synapse. This compound - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

-

Sevendal, A. T. K., et al. (2024). Systematic Review of the Efficacy and Safety of RSV-Specific Monoclonal Antibodies and Antivirals in Development. Reviews in Medical Virology. [Link]

-

Thiel, V., et al. (2021). Metabolic Modifications by Common Respiratory Viruses and Their Potential as New Antiviral Targets. Viruses. [Link]

-

Smee, D. F., et al. (2022). Pharmacokinetics, Pharmacodynamics and Antiviral Efficacy of the MEK Inhibitor Zapnometinib in Animal Models and in Humans. Frontiers in Pharmacology. [Link]

-

Kovács, T., et al. (2023). In Vitro Pharmacokinetic Behavior of Antiviral 3-Amidinophenylalanine Derivatives in Rat, Dog and Monkey Hepatocytes. International Journal of Molecular Sciences. [Link]

-

Zhang, L., et al. (2021). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Chemistry. [Link]

-

Pellegatti, M. (2012). Preclinical in Vivo ADME Studies in Drug Development: A Critical Review. Expert Opinion on Drug Metabolism & Toxicology. [Link]

-

ScienceOpen. (2022). Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment. ScienceOpen. [Link]

-

ClinicalTrials.gov. (2015). Phase 1 Safety and Pharmacokinetics Study of Single Ascending Doses of BTA-C585 in Healthy Volunteers. ClinicalTrials.gov. [Link]

-

Jiang, W., et al. (2025). Respiratory Syncytial Virus Elicits Glycolytic Metabolism in Pediatric Upper and Lower Airways. Viruses. [Link]

-

Tang, A., et al. (2013). Respiratory Syncytial Virus Entry Inhibitors Targeting the F Protein. Viruses. [Link]

-

Kovács, T., et al. (2023). In Vitro Pharmacokinetic Behavior of Antiviral 3-Amidinophenylalanine Derivatives in Rat, Dog and Monkey Hepatocytes. International Journal of Molecular Sciences. [Link]

- Google Patents. (2024). Pharmaceutical composition containing an amide derivative with antiviral activity.

-

Bonfanti, C., et al. (2011). Pharmacokinetics-Pharmacodynamics of a Respiratory Syncytial Virus Fusion Inhibitor in the Cotton Rat Model. Antimicrobial Agents and Chemotherapy. [Link]

-

Lee, H., et al. (2021). Development and Full Validation of a Bioanalytical Method for Quantifying Letermovir in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled with Mass Spectrometry. Molecules. [Link]

-

Sharma, C., et al. (2014). Bioanalytical method validation: An updated review. Journal of Pharmaceutical Analysis. [Link]

-

ClinicalTrials.gov. (2016). Safety and Pharmacokinetics Study of Multiple Ascending Doses of BTA-C585 in Healthy Volunteers. ClinicalTrials.gov. [Link]

-

Royal Society of Chemistry. (2012). Respiratory Syncytial Virus Fusion Inhibitors. Royal Society of Chemistry. [Link]

- Google Patents. (2024). Compositions and methods for treating RSV-infections.

-

El-Araby, A. M., et al. (2024). A surrogate in vitro experimental model for off-label drug repurposing: inhibitory effect of montelukast on bovine respiratory syncytial virus replication. springermedizin.de. [Link]

-

Impact Factor. (2023). Development and validation of a bioanalytical method using LC-MS/MS to quantify Zanamivir in human plasma. Impact Factor. [Link]

-

Abdul-Mutalib, N. A., et al. (2024). A Systematic Review of the Pharmacokinetics and Pharmacodynamics of Novel Beta-Lactams and Beta-Lactam with Beta-Lactamase Inhibitor Combinations for the Treatment of Pneumonia Caused by Carbapenem-Resistant Gram-Negative Bacteria. Antibiotics. [Link]

-

U.S. Food and Drug Administration. (2017). Respiratory Syncytial Virus Infection: Developing Antiviral Drugs for Prophylaxis and Treatment Guidance for Industry. FDA. [Link]

-

Rispens, T., et al. (2009). Bioanalytical methods for the quantification of therapeutic monoclonal antibodies and their application in clinical pharmacokinetic studies. Analytical and Bioanalytical Chemistry. [Link]

-

Li, Y., et al. (2017). Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor. Journal of Virology. [Link]

-

Admescope. (2021). Webinar: In vivo pharmacokinetic experiments in preclinical drug development. YouTube. [Link]

-

Song, M., et al. (2016). Simple and rapid UPLC-MS/MS method for quantification of entecavir in human plasma: Application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Preclinical in vivo ADME studies in drug development: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. scienceopen.com [scienceopen.com]

- 6. Development and Full Validation of a Bioanalytical Method for Quantifying Letermovir in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. impactfactor.org [impactfactor.org]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Pharmacokinetic Behavior of Antiviral 3-Amidinophenylalanine Derivatives in Rat, Dog and Monkey Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. lcms.labrulez.com [lcms.labrulez.com]

- 12. Simple and rapid UPLC-MS/MS method for quantification of entecavir in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Basis of RSV F Protein Inhibition by Enzaplatovir: A Technical Guide for Drug Development Professionals

Introduction: Targeting the RSV Fusion Machinery

Respiratory Syncytial Virus (RSV) remains a significant global health threat, particularly for infants, young children, and the elderly. The viral fusion (F) protein is a class I viral fusion protein essential for viral entry into host cells, making it a prime target for antiviral therapeutics. The F protein undergoes a dramatic conformational change from a metastable prefusion (pre-F) state to a highly stable postfusion (post-F) conformation, which drives the fusion of the viral and host cell membranes.[1][2] Enzaplatovir (also known as BTA-C585) is an orally bioavailable small-molecule inhibitor that potently blocks RSV entry by targeting the F protein.[1] This guide provides an in-depth technical overview of the structural biology underpinning the interaction between this compound and the RSV F protein, offering insights for researchers and drug development professionals in the field.

The Prefusion Conformation of RSV F: A Vulnerable Target

The prefusion conformation of the RSV F protein is the primary target for potent neutralizing antibodies and small-molecule inhibitors like this compound.[3] This metastable state presents a unique binding pocket that is lost upon rearrangement to the postfusion form. The therapeutic strategy, therefore, is to stabilize the pre-F conformation, preventing the structural transitions necessary for membrane fusion.

Structural Insights into this compound Binding

While a specific crystal structure of this compound in complex with the RSV F protein is not publicly available, the binding mode can be confidently inferred from the structure of a closely related compound, BTA-9881, in complex with the prefusion RSV F glycoprotein (PDB ID: 5EA6).[4] This structure reveals a three-fold symmetric pocket located in the central cavity of the pre-F trimer.[1][4]

The Binding Pocket: A Key Latch

This pocket is formed at the interface of the three F protein protomers and is lined by residues from both the F1 and F2 subunits. Key interactions are observed with aromatic residues within this cavity.[1] The binding of small-molecule inhibitors in this pocket acts as a "molecular glue," tethering different structural elements of the F protein that must move relative to each other during the conformational change to the postfusion state.[1]

Experimental Workflows for Characterizing the this compound-F Protein Interaction

Elucidating the structural and biophysical details of the this compound-F protein interaction requires a multi-faceted experimental approach.

Recombinant RSV F Protein Expression and Purification

The foundation for in vitro studies is the production of high-quality, stable prefusion F protein.

Protocol: Expression and Purification of Prefusion-Stabilized RSV F Protein

-

Construct Design: Utilize a prefusion-stabilized RSV F ectodomain construct (e.g., DS-Cav1) with mutations that lock the protein in its prefusion conformation. The construct should include a C-terminal trimerization motif (e.g., foldon) and an affinity tag (e.g., His-tag, Strep-tag) for purification.

-

Expression System: Transiently transfect mammalian cells (e.g., HEK293F, Expi293F) with the expression plasmid. Culture the cells in a suitable medium for 5-7 days.

-

Harvesting and Clarification: Pellet the cells by centrifugation and collect the supernatant containing the secreted F protein. Filter the supernatant through a 0.22 µm filter.

-

Affinity Chromatography: Load the clarified supernatant onto a column packed with the appropriate affinity resin (e.g., Ni-NTA for His-tagged proteins). Wash the column extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound F protein using a competitive eluent (e.g., imidazole for His-tagged proteins).

-

Size-Exclusion Chromatography (SEC): As a final polishing step, subject the eluted protein to SEC to separate correctly folded trimers from aggregates and monomers. Collect the fractions corresponding to the trimeric F protein.

-

Quality Control: Assess the purity and integrity of the protein by SDS-PAGE and confirm its conformational state using prefusion-specific monoclonal antibodies (e.g., D25) via ELISA or Western blot.

Experimental Workflow for Protein Production

Caption: Workflow for recombinant prefusion RSV F protein production.

Biophysical Characterization of the Binding Interaction

Quantitative analysis of the binding affinity, kinetics, and thermodynamics provides a deeper understanding of the molecular interactions.

| Biophysical Technique | Parameter Measured | Typical Values for RSV F Inhibitors | Experimental Considerations |

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Kd: 1.7 - 39 nM[1] | Requires relatively large amounts of pure protein and compound. Provides a complete thermodynamic profile of the interaction. |

| Surface Plasmon Resonance (SPR) | Binding Affinity (Kd), Association Rate (kon), Dissociation Rate (koff) | - | Immobilize the F protein on the sensor chip and flow this compound over the surface. Allows for real-time kinetic analysis. |

| Bio-Layer Interferometry (BLI) | Binding Affinity (Kd), Association and Dissociation Rates | - | Similar to SPR, with the F protein typically immobilized on the biosensor tip. |

Protocol: Isothermal Titration Calorimetry (ITC)

-

Sample Preparation: Dialyze the purified prefusion F protein into a suitable buffer (e.g., PBS or HEPES-buffered saline). Dissolve this compound in the same buffer, ensuring a final DMSO concentration below 1% to minimize buffer mismatch effects.

-

Instrument Setup: Thoroughly clean the ITC instrument. Load the F protein into the sample cell and this compound into the injection syringe.

-

Titration: Perform a series of injections of this compound into the F protein solution while monitoring the heat change.

-

Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.

Structural Determination by Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique for visualizing the high-resolution structure of the this compound-F protein complex.

Protocol: Cryo-EM Sample Preparation and Data Collection

-

Complex Formation: Incubate the purified prefusion F protein with a molar excess of this compound.

-

Grid Preparation: Apply a small volume of the complex solution to a glow-discharged cryo-EM grid. Blot the grid to create a thin film of the solution and plunge-freeze it in liquid ethane.

-

Data Collection: Screen the frozen grids for optimal ice thickness and particle distribution using a transmission electron microscope. Collect a large dataset of particle images.

-

Image Processing and 3D Reconstruction: Use specialized software to perform particle picking, 2D classification, and 3D reconstruction to obtain a high-resolution electron density map of the complex.

-

Model Building and Refinement: Build an atomic model of the this compound-F protein complex into the electron density map and refine it.

Logical Flow for Structural and Biophysical Analysis

Caption: A logical workflow for the biophysical and structural analysis of the this compound-RSV F protein interaction.

Mechanism of Inhibition: Stabilizing the Metastable State

The binding of this compound to the central cavity of the prefusion F protein stabilizes this conformation, increasing the energy barrier for the transition to the postfusion state. This stabilization prevents the extension of the central helix and the insertion of the fusion peptide into the host cell membrane, thereby inhibiting viral entry.[1]

Resistance to this compound and Implications for Drug Design

Resistance to small-molecule RSV F inhibitors typically arises from mutations in the binding pocket.[5] For other inhibitors that bind in this cavity, mutations in residues that either directly contact the inhibitor or are involved in the conformational changes required to accommodate inhibitor binding have been shown to confer resistance.[1] Structural analysis of these resistance mutations is crucial for the design of next-generation inhibitors with improved potency and a higher barrier to resistance. Understanding the structural and functional consequences of these mutations can guide the development of inhibitors that target more conserved regions of the F protein or have a different mechanism of action.

Conclusion: A Structural Roadmap for RSV Antiviral Development

The structural and biophysical characterization of the interaction between this compound and the RSV F protein provides a clear roadmap for the development of potent antiviral therapies. By targeting a specific, functional pocket in the metastable prefusion conformation, this compound effectively locks the F protein in an inactive state, preventing viral entry. The detailed experimental workflows and mechanistic insights presented in this guide offer a framework for the continued development of novel RSV inhibitors with improved efficacy and resistance profiles.

References

- Cianci, C., et al. (2004). Virology, 329(1), 147-156.

- A new mechanism of respiratory syncytial virus entry inhibition by small-molecule to overcome K394R-associ

- Swann, S. L., & Mclellan, J. S. (2015). Molecular mechanism of respiratory syncytial virus fusion inhibitors.

- Respiratory Syncytial Virus Entry Inhibitors Targeting the F Protein. (2013). Viruses, 5(1), 208-220.

- Structure and Function of RSV Surface Glycoproteins. (2014). Current topics in microbiology and immunology, 372, 77-99.

- Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein. (2004). Journal of virology, 78(10), 5423-5432.

- RSV F glycoprotein structure determines vaccine immunogenicity in a phase I clinical trial. (2018).

- Structural Basis for Postfusion-Specific Binding to the Respiratory Syncytial Virus F Protein by the Canonical Antigenic Site I Antibody 131-2a. (2023). ACS infectious diseases, 9(8), 1629-1639.

- Prevalence of Resistance-Associated Mutations in RSV F Protein Against Monoclonal Antibodies Prior to Widespread Implementation: Findings From a Prospective German Pediatric Cohort. (2024).

- Characterization of a Panel of Monoclonal Antibodies Targeting the F-Protein of the Respiratory Syncytial Virus (RSV) for the Typing of Contemporary Circulating Strains. (2023). Viruses, 15(12), 2379.

- Characterization of a Prefusion-Specific Antibody That Recognizes a Quaternary, Cleavage-Dependent Epitope on the RSV Fusion Glycoprotein. (2015).

- Structure of a Major Antigenic Site on the Respiratory Syncytial Virus Fusion Glycoprotein in Complex with Neutralizing Antibody 101F. (2010). Journal of virology, 84(23), 12274-12284.

- Small molecule inhibits respiratory syncytial virus entry and infection by blocking the interaction of the viral fusion protein with the cell membrane. (2018). The Journal of biological chemistry, 293(29), 11466-11478.

- Structural characterization of respiratory syncytial virus fusion inhibitor escape mutants: homology model of the F protein and a syncytium formation assay. (2005). Journal of virology, 79(14), 8827-8836.

- Biophysical Characterization of Protein-Protein Interactions in Respiratory Syncytial Virus Infections. (2024). Methods in molecular biology (Clifton, N.J.), 2800, 211-232.

- Co-crystallization.

- Traditional and Novel Methods for Cocrystal Formation: A Mini Review. (2018).

-

Crystal Structure of Inhibitor BTA-9881 in Complex with Prefusion RSV F Glycoprotein. (2015). RCSB PDB. [Link]

- Co-Crystallization: A technique to develop a better pharmaceutical formulation. (2025). World Journal of Pharmaceutical Research, 14(7), 1234-1245.

- Emerging Trends In Cocrystallization: Screening, Formulation, And Characterization Techniques. (2024). Journal of Drug Delivery Science and Technology, 105220.

- A review on advancement of cocrystallization approach and a brief on screening, formulation and characterization of the same. (2021). Journal of Drug Delivery Science and Technology, 63, 102441.

-

Structure of the RSV F protein in the post-fusion conformation. (2011). RCSB PDB. [Link]

-

Structure of RSV F in Complex with VHH Cl184. (2021). RCSB PDB. [Link]

-

Crystal structure of the RSV F glycoprotein in complex with the neutralizing single-domain antibody F-VHH-4. (2017). RCSB PDB. [Link]

-

Crystal structure of prefusion RSV F protein. (2025). RCSB PDB. [Link]

- Characterization of recombinant RSV F proteins. (2021). Current Topics in Microbiology and Immunology, 430, 1-18.

- Cryo-EM structure of the RSV pre-fusion F trimer, derived from the model with PDB ID 8DG9. (2023).